(r)-1-Cyclopropylpiperidin-3-amine

Biocatalysis Chiral amine synthesis Pharmaceutical intermediate

(R)-1-Cyclopropylpiperidin-3-amine (CAS 1001354-57-9) is a chiral cyclic amine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol, belonging to the class of N-cyclopropyl-substituted piperidine derivatives. The compound exists as the (R)-enantiomer with the amino group at the 3-position of the piperidine ring and a cyclopropyl substituent on the ring nitrogen, with a calculated LogP of 0.57 and topological polar surface area (TPSA) of 29.26 Ų.

Molecular Formula C8H16N2
Molecular Weight 140.23
CAS No. 1001354-57-9
Cat. No. B1649453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-1-Cyclopropylpiperidin-3-amine
CAS1001354-57-9
Molecular FormulaC8H16N2
Molecular Weight140.23
Structural Identifiers
SMILESC1CC(CN(C1)C2CC2)N
InChIInChI=1S/C8H16N2/c9-7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6,9H2/t7-/m1/s1
InChIKeyNDISUUBHSUMXEW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cyclopropylpiperidin-3-amine (CAS 1001354-57-9): Chiral Pharmaceutical Intermediate for Clinical-Stage Drug Synthesis


(R)-1-Cyclopropylpiperidin-3-amine (CAS 1001354-57-9) is a chiral cyclic amine with molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol, belonging to the class of N-cyclopropyl-substituted piperidine derivatives . The compound exists as the (R)-enantiomer with the amino group at the 3-position of the piperidine ring and a cyclopropyl substituent on the ring nitrogen, with a calculated LogP of 0.57 and topological polar surface area (TPSA) of 29.26 Ų . It serves as a crucial pharmaceutical intermediate, specifically in the chemoenzymatic synthesis of the clinical-stage SLC6A19 inhibitor JNT-517 (repinatrabit) for phenylketonuria treatment [1], and as a named reagent in patent literature for preparing pyrrolotriazine kinase inhibitors [2].

Why (R)-1-Cyclopropylpiperidin-3-amine Cannot Be Replaced by Its (S)-Enantiomer or Regioisomeric Analogs


Generic substitution of (R)-1-cyclopropylpiperidin-3-amine with its (S)-enantiomer (CAS 1218683-48-7), the 4-amino regioisomer (CAS 62813-02-9), or the racemic mixture (CAS 1251083-96-1) fails because the absolute stereochemistry at C-3 directly determines downstream drug candidate activity [1]. The (R)-configuration is specifically required as the intermediate for JNT-517, where the engineered imine reductase variant M203A/S241L was optimized to achieve >99% enantiomeric excess for the (R)-product from a prochiral ketone substrate [1]. Furthermore, the regioisomeric position of the amino group (3-position vs. 4-position) alters the vector of substituent attachment in final drug molecules, affecting target binding; cyclopropylpiperidine compounds with substitution at the 3-position are specifically claimed as muscarinic acetylcholine receptor M4 antagonists, whereas the 4-amino regioisomer lacks this patent coverage [2]. The cyclopropyl group on the piperidine nitrogen provides conformational constraint and influences both pharmacokinetic properties and target selectivity that cannot be replicated by N-alkyl or N-aryl substituted piperidine analogs .

Quantitative Differential Evidence for (R)-1-Cyclopropylpiperidin-3-amine Against Closest Analogs


Enantioselectivity in Chemoenzymatic Synthesis: (R) vs. (S) Configuration for JNT-517 Intermediate Production

The (R)-enantiomer of 1-cyclopropylpiperidin-3-amine is the required stereochemical configuration for synthesizing the SLC6A19 inhibitor JNT-517 (repinatrabit), a Phase 3 clinical candidate for phenylketonuria [1]. An engineered imine reductase double mutant M203A/S241L was developed to produce the (R)-enantiomer directly via asymmetric reductive amination, improving enantiomeric excess from 87% to >99% ee for the (R)-configuration, while also achieving a 38% increase in catalytic efficiency (kcat/Km) compared to the parent enzyme [1]. The ZIF-8-immobilized biocatalyst retained >80% conversion after 5 reuse cycles with a space-time yield of 4.7 g g⁻¹ h⁻¹ in batch operations, demonstrating process-scale viability specifically for the (R)-enantiomer [1]. No comparable biocatalytic route has been reported for the (S)-enantiomer (CAS 1218683-48-7) in the context of any clinical-stage drug intermediate .

Biocatalysis Chiral amine synthesis Pharmaceutical intermediate

Regioisomeric Specificity: 3-Amino vs. 4-Amino Cyclopropylpiperidine in M4 Muscarinic Receptor Antagonism

Cyclopropylpiperidine compounds bearing the amino substitution at the 3-position of the piperidine ring are specifically claimed as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) in patents assigned to Vanderbilt University [1]. The patent family (US 2022/0048913 A1, ES-2986581-T3, WO2017083867A1) explicitly defines the cyclopropylpiperidine scaffold with substitution at the 3-position as the core pharmacophore for M4 antagonism, a target implicated in Parkinson's disease and other neurological disorders [1]. The corresponding 4-amino regioisomer, 1-cyclopropylpiperidin-4-amine (CAS 62813-02-9), is not covered by these M4 antagonist patents and is instead described in separate patent families for different therapeutic indications, including GPR119 agonism for type 2 diabetes [2]. This regioisomeric divergence in patent protection and target engagement demonstrates that the 3-amino and 4-amino regioisomers are not interchangeable building blocks for drug discovery programs targeting distinct biological receptors [3].

Muscarinic receptor pharmacology CNS drug discovery Structure-activity relationship

Commercial Purity and Supply Chain Differentiation: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

Commercially available (R)-1-cyclopropylpiperidin-3-amine (CAS 1001354-57-9) is supplied at ≥98% purity with supporting analytical documentation (NMR, HPLC, GC) from multiple vendors including ChemScene and Bidepharm . In contrast, the racemic N-cyclopropylpiperidin-3-amine (CAS 1251083-96-1) is typically offered at ≥95% purity without enantiomeric specification, while the (S)-enantiomer (CAS 1218683-48-7) is available at 97-98% purity but without association to any validated clinical-stage synthetic route . The (R)-enantiomer also benefits from a recently published, scalable chemoenzymatic manufacturing route achieving >99% ee, providing a pathway to industrial-scale GMP-grade material [1]. The hydrochloride salt form (CAS 1446424-25-4) is additionally available at 95% purity for salt-form applications .

Chemical procurement Chiral purity Supply chain quality

Named Reagent in Pyrrolotriazine Kinase Inhibitor Patent: (R)-Configuration Specified in Drug Candidate Synthesis

Patent WO 2008005956 A2 (Bristol-Myers Squibb) explicitly names (R)-1-cyclopropylpiperidin-3-amine as a reagent for preparing pyrrolotriazine derivatives that function as tyrosine kinase inhibitors targeting VEGFR-2 and FGFR-1 for anticancer applications [1]. Specifically, the compound (S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-((R)-1-cyclopropylpiperidin-3-yl)pyrrolidine-2-carboxamide incorporates the (R)-configured cyclopropylpiperidine fragment as a critical structural element [1]. The (R)-stereochemistry is explicitly specified in the patent, indicating that the absolute configuration is material to the claimed invention's biological activity [1]. The related patent literature also identifies (3R)-1-cyclopropyl-3-piperidinamine hydrochloride as a useful reagent in preparing pyrrolotriazine derivatives as potential kinase inhibitors for cancer and proliferative diseases [2].

Kinase inhibitor Oncology Medicinal chemistry

Physicochemical Property Differentiation: LogP and TPSA of 3-Amino vs. 4-Amino Cyclopropylpiperidine Regioisomers

Computational chemistry data for (R)-1-cyclopropylpiperidin-3-amine reveals a LogP of 0.57 and a topological polar surface area (TPSA) of 29.26 Ų . These values place the compound within favorable drug-like property space (LogP <5, TPSA <140 Ų) as defined by Lipinski and Veber rules [1]. Although both the 3-amino (CAS 1001354-57-9) and 4-amino (CAS 62813-02-9) regioisomers share identical molecular formula (C₈H₁₆N₂) and molecular weight (140.23), the positional difference of the amino group alters the spatial orientation of the hydrogen bond donor vector, which can lead to divergent binding modes when incorporated into final drug molecules . The (S)-enantiomer (CAS 1218683-48-7) shares identical calculated LogP and TPSA with the (R)-enantiomer, underscoring that the differentiation between enantiomers arises from stereospecific target interactions rather than bulk physicochemical properties .

Physicochemical properties Drug-likeness Computational chemistry

Optimal Procurement and Research Application Scenarios for (R)-1-Cyclopropylpiperidin-3-amine


Pharmaceutical Intermediate Supply for JNT-517 (Repinatrabit) Clinical Manufacturing

(R)-1-Cyclopropylpiperidin-3-amine is the essential chiral amine building block for synthesizing JNT-517, a first-in-class oral SLC6A19 inhibitor in Phase 3 clinical trials for phenylketonuria (PKU) [1]. The compound is coupled through a urea linkage to form the core pharmacophore, and the (R)-stereochemistry at the piperidine 3-position is required for biological activity [1]. The recently demonstrated chemoenzymatic route using immobilized imine reductase M203A/S241L@ZIF-8 achieves >99% ee and a space-time yield of 4.7 g g⁻¹ h⁻¹, providing a scalable manufacturing pathway [1]. Procurement teams supporting clinical supply chains should source the (R)-enantiomer with documented enantiomeric purity certificates, as the (S)-enantiomer or racemate would yield an incorrect stereochemical configuration in the final drug substance.

Building Block for Muscarinic M4 Receptor Antagonist Drug Discovery Programs

Cyclopropylpiperidine compounds with substitution at the 3-position form the core scaffold of Vanderbilt University's patented M4 muscarinic receptor antagonists, a target class implicated in Parkinson's disease and other neurological disorders [2]. (R)-1-Cyclopropylpiperidin-3-amine serves as the foundational intermediate for constructing these antagonists through further derivatization of the primary amine [2]. Medicinal chemistry teams should specify the 3-amino regioisomer (not the 4-amino analog) to remain within the patent-protected M4 antagonist chemical space and to maintain the correct vector for receptor binding [2].

Chiral Building Block for Pyrrolotriazine Kinase Inhibitor Synthesis in Oncology Research

As explicitly named in Bristol-Myers Squibb patent WO 2008005956 A2, (R)-1-cyclopropylpiperidin-3-amine is used to prepare pyrrolotriazine derivatives that inhibit VEGFR-2 and FGFR-1 tyrosine kinases for anticancer applications [3]. The (R)-configured cyclopropylpiperidin-3-yl fragment is incorporated via carboxamide linkage into the final kinase inhibitor structure [3]. Researchers developing kinase inhibitors in this chemical series must procure the (R)-enantiomer specifically, as the patent exemplifies the (R)-configuration and the (S)-enantiomer is not validated for this kinase inhibitory activity [3].

Analytical Reference Standard for Chiral Purity Method Development and Quality Control

With a well-characterized enantiomeric excess specification achievable via biocatalytic synthesis (>99% ee for the (R)-configuration) [1], (R)-1-cyclopropylpiperidin-3-amine serves as an ideal reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric purity in pharmaceutical intermediate batches. The compound's LogP of 0.57, TPSA of 29.26 Ų, and single chiral center with a readily separable enantiomer facilitate robust chiral method development . Quality control laboratories supporting JNT-517 or M4 antagonist programs can use this material for system suitability testing, calibration curve preparation, and enantiomeric impurity limit validation.

Quote Request

Request a Quote for (r)-1-Cyclopropylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.